molecular formula C14H9ClN2O B11402135 1H-benzimidazol-1-yl(2-chlorophenyl)methanone

1H-benzimidazol-1-yl(2-chlorophenyl)methanone

Cat. No.: B11402135
M. Wt: 256.68 g/mol
InChI Key: DQQBUHMCOHIYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole is an organic compound that belongs to the class of benzodiazoles It is characterized by the presence of a chlorobenzoyl group attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,3-benzodiazole. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

  • 2-Fluorobenzoyl Chloride
  • 2-Bromobenzoyl Chloride
  • 2-Iodobenzoyl Chloride

Comparison: 1-(2-Chlorobenzoyl)-1H-1,3-Benzodiazole is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

benzimidazol-1-yl-(2-chlorophenyl)methanone

InChI

InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H

InChI Key

DQQBUHMCOHIYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.